molecular formula C15H16O5 B2436254 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin CAS No. 188426-72-4

7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin

Cat. No.: B2436254
CAS No.: 188426-72-4
M. Wt: 276.288
InChI Key: WMIOLCAGBNQVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin is a chemical compound with the molecular formula C15H16O5. It is a derivative of coumarin, a fragrant organic chemical compound found in many plants.

Properties

IUPAC Name

7-methoxy-8-(3-methyl-2-oxobutoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-9(2)11(16)8-19-15-12(18-3)6-4-10-5-7-13(17)20-14(10)15/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIOLCAGBNQVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)COC1=C(C=CC2=C1OC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin typically involves the reaction of 7-methoxycoumarin with 3-methyl-2-oxobutyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and subjected to controlled temperatures and pressures to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Properties

Coumarins, including 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin, exhibit a range of pharmacological activities:

  • Anticancer Activity : Research indicates that coumarin derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that specific coumarins act as alkylating agents and inhibitors of angiogenesis and topoisomerase, which are crucial for cancer cell proliferation and survival .
  • Anti-inflammatory Effects : Coumarins have been recognized for their anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Some coumarin derivatives have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. For example, certain coumarins have been shown to selectively inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease .

Cancer Therapy

This compound shows promise as a potential anticancer agent. Its ability to inhibit cancer cell proliferation and induce apoptosis positions it as a candidate for further development in oncology.

Neurodegenerative Diseases

Due to its neuroprotective properties, this compound may be useful in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its selective inhibition of MAO-B can help mitigate dopaminergic neuron degeneration .

Anti-inflammatory Applications

The anti-inflammatory properties of coumarins make them suitable for treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the applications of coumarins in various fields:

StudyFindings
Enriquez et al. (2023)Demonstrated that certain coumarin derivatives showed selective inhibition against MAO isoforms, suggesting potential use in treating Parkinson's disease .
Manankar et al. (2024)Reviewed the anticancer properties of coumarin derivatives, highlighting their mechanisms as kinase inhibitors and their role in inducing apoptosis .
Research on Multi-substituted Coumarins (2021)Investigated the antioxidant activities and enzyme inhibitory effects of various coumarin derivatives, indicating their potential in treating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin is a synthetic derivative of coumarin, which has gained attention due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Structure and Synthesis

The molecular structure of this compound includes a methoxy group at the C-7 position and an oxo-substituted butoxy chain at the C-8 position. This unique arrangement is believed to contribute to its enhanced biological activity compared to other coumarin derivatives.

Anticancer Activity

Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their cytotoxic effects on various cancer cell lines.

Table 1: IC50 Values of Coumarin Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231TBD
DoxorubicinMDA-MB-2310.60
CisplatinMDA-MB-2314.68

Note: TBD indicates that specific data for this compound is still being determined.

Research indicates that coumarins can induce apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell survival . The mechanism of action may involve the inhibition of protein kinases such as MEK1, leading to reduced phosphorylation of ERK1/2, which is critical for cancer cell proliferation .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has shown promise in reducing inflammation. Studies have demonstrated that certain coumarins inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages .

Table 2: Inhibition of Pro-inflammatory Cytokines by Coumarins

CompoundCytokineIC50 (μM)
This compoundTNF-alphaTBD
DexamethasoneTNF-alpha10

Antimicrobial Activity

Coumarins have also been investigated for their antimicrobial properties. Preliminary studies suggest that derivatives like this compound may exhibit antibacterial activity against various pathogens through mechanisms that disrupt bacterial cell wall synthesis or function .

Case Studies

A notable case study involved the application of coumarin derivatives in treating breast cancer models. The study reported that specific derivatives exhibited enhanced cytotoxicity under hypoxic conditions compared to normoxic conditions, indicating their potential as effective agents in tumor microenvironments .

Q & A

Q. What advanced techniques enhance structural modification for targeted bioactivity?

  • Strategies :
  • Side-Chain Functionalization : Introduce acetyl or ethoxy groups at the 2-oxo position .
  • Hybrid Molecules : Conjugate with quinoline derivatives to improve cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin
Reactant of Route 2
Reactant of Route 2
7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.